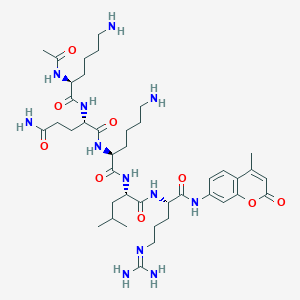

Ac-KQKLR-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H66N12O9 |

|---|---|

Molecular Weight |

871.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |

InChI |

InChI=1S/C41H66N12O9/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47)/t28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

MCFRESQPXYOXHO-XDIGFQIYSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Ac-KQKLR-AMC Substrate for Cathepsin S Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (Ac-KQKLR-AMC), a key tool in the study of Cathepsin S (CTSS). Cathepsin S is a lysosomal cysteine protease with significant roles in immune regulation and various pathologies, making it a prominent target for drug discovery. This document details the history and discovery of Cathepsin S, the development of specific substrates for its characterization, and the central role of this compound in this context. Detailed experimental protocols for the use of this substrate are provided, alongside a summary of its kinetic parameters. Furthermore, this guide illustrates the critical signaling pathways involving Cathepsin S, including its role in MHC class II antigen presentation and Protease-Activated Receptor 2 (PAR2) signaling, through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development who are investigating the function and inhibition of Cathepsin S.

Introduction to Cathepsin S

Cathepsin S belongs to the papain superfamily of cysteine proteases and is primarily expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. Unlike many other cathepsins that are optimally active in the acidic environment of lysosomes, Cathepsin S retains significant activity at neutral pH. This unique characteristic allows it to function both within the endo-lysosomal pathway and in the extracellular space, contributing to its diverse physiological and pathological roles.

Historically, Cathepsin S was identified as a key enzyme in the processing of the invariant chain (Ii) associated with Major Histocompatibility Complex (MHC) class II molecules. This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells, a critical step in initiating an adaptive immune response.

Beyond its role in antigen presentation, Cathepsin S is implicated in a range of other biological processes, including the degradation of extracellular matrix proteins, which contributes to tumor invasion and metastasis. It is also involved in signaling pathways related to pain and inflammation through the activation of Protease-Activated Receptors (PARs). Due to its involvement in these critical pathways, there is significant interest in developing specific inhibitors of Cathepsin S for therapeutic applications in autoimmune diseases, cancer, and chronic pain.

The Discovery and Importance of a Specific Substrate

The development of specific substrates has been crucial for the detailed characterization of individual protease activity within the complex cellular environment, where multiple proteases with overlapping specificities may be present. Early studies on Cathepsin S often utilized broad-spectrum cysteine protease substrates, which made it challenging to dissect its specific contributions.

The ideal substrate for studying a particular protease should exhibit high specificity and be readily cleaved to produce a detectable signal. For Cathepsin S, the development of fluorogenic substrates, which release a fluorescent molecule upon cleavage, has been a significant advancement. These substrates allow for sensitive and continuous monitoring of enzyme activity.

The discovery of specific peptide sequences for Cathepsin S substrates has largely been driven by screening peptide libraries and by analyzing the cleavage sites of its natural substrates, such as the invariant chain. These studies have revealed a preference for certain amino acid residues in the positions flanking the cleavage site, guiding the rational design of selective substrates.

While the precise origin of the this compound substrate is not detailed in a single seminal publication, its sequence was likely derived from such substrate specificity studies. The use of a pentapeptide (KQKLR) coupled to a fluorophore (AMC) provides a tool for the specific and sensitive measurement of Cathepsin S activity.

This compound: A Key Tool for Cathepsin S Research

Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (this compound) is a widely used fluorogenic substrate for measuring the enzymatic activity of Cathepsin S. The peptide sequence, KQKLR, is recognized and cleaved by Cathepsin S, leading to the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C41H66N12O9 |

| Molecular Weight | 871.04 g/mol |

| Excitation Wavelength | 354 nm[1] |

| Emission Wavelength | 442 nm[1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Specificity of this compound

While this compound is widely used as a Cathepsin S substrate, it is important for researchers to be aware of its potential for cleavage by other related cysteine proteases, particularly at high concentrations or under non-optimal assay conditions. Comprehensive kinetic data comparing the cleavage of this compound by a panel of cathepsins is essential for confirming its specificity in a given experimental system.

Experimental Protocols

In Vitro Cathepsin S Activity Assay Using this compound

This protocol is adapted from a method used to measure Cathepsin S activity in tissue homogenates.[2]

Materials:

-

Recombinant human Cathepsin S

-

This compound substrate (from a reputable supplier such as Bachem AG)[2]

-

Assay Buffer: 0.1 M Sodium Acetate, 0.1 M NaCl, 5 mM EDTA, 1 mM DTT, pH 4.5 (for activation) and PBS, pH 7.4 (for assay)[2]

-

Cathepsin S inhibitor (e.g., MV026031) for control experiments

-

96-well black microplate

-

Fluorometric plate reader with excitation at ~354 nm and emission at ~442 nm

Procedure:

-

Enzyme Activation (if using a pro-form):

-

Activate pro-Cathepsin S by incubating in activation buffer (0.1 M NaOAc, 0.1 M NaCl, 5 mM EDTA, 1 mM DTT, pH 4.5) at 37°C for 15 to 30 minutes. The optimal activation time should be determined empirically by measuring the time to peak activity.

-

After activation, buffer-exchange the active Cathepsin S into a suitable assay buffer, such as PBS (pH 7.4).

-

-

Assay Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the substrate in the assay buffer. A final concentration of 50 µM is often used.

-

Prepare serial dilutions of active Cathepsin S in the assay buffer.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., 1 µM MV026031) for 30 minutes at 37°C before adding the substrate.

-

-

Kinetic Measurement:

-

Pipette the enzyme solutions (and inhibitor controls) into the wells of the 96-well plate.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Immediately place the plate in the fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C. The excitation and emission wavelengths should be set to 354 nm and 442 nm, respectively.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.

-

To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Fit the resulting data to the Michaelis-Menten equation.

-

Measurement of Cathepsin S Activity in Cell Lysates

Materials:

-

Cell Lysis Buffer (e.g., hypotonic buffer with a non-ionic detergent)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Other materials as listed in the in vitro assay protocol.

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for a specified time (e.g., 15 minutes), with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 21,130 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay.

-

-

Activity Assay:

-

Follow the procedure for the in vitro assay, using a defined amount of total protein from the cell lysate (e.g., 10 µg) in place of the recombinant enzyme.

-

It is crucial to include a control with a specific Cathepsin S inhibitor to determine the portion of the measured activity that is attributable to Cathepsin S.

-

Cathepsin S in Cellular Signaling Pathways

Cathepsin S plays a pivotal role in several key signaling pathways that are critical for immune function and disease pathogenesis.

MHC Class II Antigen Presentation Pathway

Cathepsin S is essential for the final steps of invariant chain (Ii) degradation in antigen-presenting cells. The Ii chain blocks the peptide-binding groove of newly synthesized MHC class II molecules in the endoplasmic reticulum. In the late endosomes/lysosomes, the Ii chain is sequentially cleaved by proteases, with Cathepsin S performing the final cleavage that leaves a small fragment called CLIP (Class II-associated invariant chain peptide) in the binding groove. Subsequently, HLA-DM facilitates the exchange of CLIP for an antigenic peptide, and the peptide-loaded MHC class II molecule is transported to the cell surface for presentation to T helper cells.

References

Ac-KQKLR-AMC: A Technical Guide to its Chemical Structure, Properties, and Application in Cathepsin S Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Acetyl-Lysyl-Glutaminyl-Lysyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-KQKLR-AMC). It details its chemical structure and physicochemical properties, with a primary focus on its application as a specific substrate for Cathepsin S, a lysosomal cysteine protease implicated in various physiological and pathological processes. This document includes a comprehensive summary of its characteristics, a detailed experimental protocol for its use in enzymatic assays, and a visualization of the pertinent biological pathways.

Introduction

This compound is a synthetic peptide substrate widely utilized in life sciences for the sensitive and specific detection of Cathepsin S activity. Cathepsin S plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules, a key step in the antigen presentation pathway.[1][2][3][4][5] Dysregulation of Cathepsin S activity has been linked to various diseases, including autoimmune disorders, making it a significant target for drug discovery and development. The substrate consists of a pentapeptide sequence (KQKLR) recognized by Cathepsin S, which is C-terminally coupled to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC by Cathepsin S, the free AMC is released, resulting in a measurable increase in fluorescence.

Chemical Structure and Properties

The chemical identity and properties of this compound are fundamental to its application in biochemical assays.

Chemical Structure:

-

Peptide Sequence: Ac-Lys-Gln-Lys-Leu-Arg-AMC

-

Full Chemical Name: Acetyl-Lysyl-Glutaminyl-Lysyl-Leucyl-Arginyl-7-amino-4-methylcoumarin

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1135686-31-5 | |

| Molecular Weight | 870.0 g/mol | |

| Excitation Wavelength (λex) | 354 - 380 nm | |

| Emission Wavelength (λem) | 440 - 460 nm | |

| Storage Conditions | -20°C, protect from light |

Mechanism of Action and Biological Relevance

This compound serves as a fluorogenic probe for the enzymatic activity of Cathepsin S. The underlying principle of its use is based on the phenomenon of fluorescence resonance energy transfer (FRET) being disrupted by enzymatic cleavage.

Enzymatic Cleavage and Fluorescence

The process of fluorescence generation is depicted in the workflow below. Initially, the AMC fluorophore is attached to the peptide, and its fluorescence is quenched. Cathepsin S recognizes and cleaves the peptide bond between the C-terminal arginine and the AMC moiety. This releases the free AMC, which is highly fluorescent upon excitation at its characteristic wavelength. The rate of increase in fluorescence intensity is directly proportional to the Cathepsin S activity.

Cathepsin S and the MHC Class II Antigen Presentation Pathway

Cathepsin S is a key protease in the endo-lysosomal compartments of antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. Its primary role is the proteolytic degradation of the invariant chain (Ii), a chaperone protein that binds to newly synthesized MHC class II molecules in the endoplasmic reticulum. This process is essential for the subsequent loading of antigenic peptides onto the MHC class II molecules, which are then presented on the cell surface to CD4+ T-helper cells, initiating an adaptive immune response.

The signaling pathway diagram below illustrates the central role of Cathepsin S in this process.

Experimental Protocols

The following section provides a detailed methodology for a standard Cathepsin S activity assay using this compound. This protocol can be adapted for various applications, including enzyme kinetics, inhibitor screening, and determining Cathepsin S activity in biological samples.

Materials and Reagents

-

This compound substrate

-

Recombinant human Cathepsin S

-

Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation and emission filters for ~360 nm and ~460 nm, respectively.

-

Cathepsin S inhibitor (e.g., E-64) for negative controls.

Assay Procedure

The following workflow outlines the key steps for performing a Cathepsin S activity assay.

Step-by-Step Method:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.

-

Prepare the Assay Buffer. The optimal pH for Cathepsin S activity is acidic.

-

Dilute the Cathepsin S enzyme to the desired concentration in the Assay Buffer immediately before use. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is between 10-50 µM.

-

Set up the assay in a 96-well black microplate.

-

Add 50 µL of Assay Buffer to each well.

-

For inhibitor studies, add the test compound or a known inhibitor (e.g., E-64) to the respective wells. For control wells, add the vehicle (e.g., DMSO).

-

Add 25 µL of the diluted Cathepsin S enzyme solution to each well.

-

Mix gently by shaking the plate.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to interact.

-

Initiate the enzymatic reaction by adding 25 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Read the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The rate is typically expressed as relative fluorescence units (RFU) per minute. For quantitative analysis, a standard curve of free AMC can be generated to convert RFU to moles of product formed.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the activity of Cathepsin S. Its specificity and the sensitivity of the fluorescent readout make it suitable for a wide range of applications, from basic research into the mechanisms of antigen presentation to high-throughput screening for novel Cathepsin S inhibitors. The protocols and background information provided in this guide are intended to facilitate the effective use of this important research reagent.

References

- 1. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Cleavage of Ac-KQKLR-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (Ac-KQKLR-AMC), is a valuable tool in protease research, primarily utilized for the sensitive detection of Cathepsin S activity.[1][2][3] Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in the immune system, particularly in the processing of antigens for presentation by MHC class II molecules.[4] Dysregulation of Cathepsin S activity has been implicated in various pathologies, including autoimmune diseases, inflammation, and cancer, making it a significant target for drug development.[2] This technical guide provides an in-depth overview of the enzymatic cleavage mechanism of this compound, associated signaling pathways, and detailed experimental protocols.

Core Mechanism of Enzymatic Cleavage

The fundamental mechanism of this compound cleavage involves the enzymatic hydrolysis of the amide bond between the C-terminal arginine (Arg) residue of the peptide sequence and the fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). Upon cleavage, the AMC is released from its quenched state and becomes fluorescent, emitting a detectable signal that is proportional to the enzymatic activity. The excitation and emission maxima for free AMC are in the range of 354-380 nm and 440-460 nm, respectively.

The specificity of this substrate is largely determined by the peptide sequence KQKLR. Cathepsin S, the primary enzyme that cleaves this substrate, exhibits a preference for amino acid residues at the P2 and P1 positions of the substrate (where the cleavage occurs between P1 and the AMC). In this compound, the P1 residue is Arginine (R) and the P2 residue is Leucine (L). The preference of Cathepsin S for aliphatic residues like Leucine at the P2 position contributes to the substrate's utility in assaying this enzyme's activity.

Data Presentation

Substrate and Enzyme Properties

| Parameter | Description | Value/Information |

| Substrate | ||

| Full Name | Acetyl-Lys-Gln-Lys-Leu-Arg-AMC | |

| Abbreviation | This compound | |

| Molecular Formula | C41H68N12O9 | |

| Molecular Weight | 870.51 g/mol | |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | |

| Excitation Wavelength | 354-380 nm | |

| Emission Wavelength | 440-460 nm | |

| Primary Enzyme | ||

| Name | Cathepsin S | |

| Class | Cysteine Protease (Papain-like) | |

| Cellular Location | Lysosomes, Endosomes | |

| Optimal pH | Can maintain activity at neutral pH |

Quantitative Kinetic Data

A thorough review of the existing literature did not yield specific Michaelis-Menten constant (Km) or catalytic rate constant (kcat) values for the enzymatic cleavage of this compound by Cathepsin S. For precise quantitative studies, it is recommended that these parameters be determined empirically.

For comparative purposes, a highly selective, internally quenched fluorogenic peptide substrate for Cathepsin S, Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2, has reported kinetic parameters of:

| Enzyme | Substrate | kcat/Km (µM⁻¹s⁻¹) |

| Cathepsin S | Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2 | 1.018 |

| Cathepsin B | Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2 | 0.004 |

| Cathepsin L | Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2 | 0.032 |

This data is provided for a different substrate and is intended to offer a point of reference for the catalytic efficiency of Cathepsin S.

Potential Cross-Reactivity

While this compound is primarily marketed as a Cathepsin S substrate, the presence of a P1 arginine residue suggests potential for cleavage by other proteases with similar substrate specificities, such as plasma kallikrein. However, direct evidence of significant cleavage of this compound by plasma kallikrein was not found in the reviewed literature. Cysteine cathepsins, in general, can exhibit overlapping substrate specificities. Therefore, when using this substrate in complex biological samples, it is advisable to use specific inhibitors to confirm that the measured activity is predominantly from Cathepsin S.

Signaling Pathways Involving Cathepsin S

Cathepsin S is a key player in two significant biological pathways: MHC class II antigen presentation and the activation of Protease-Activated Receptor 2 (PAR2).

MHC Class II Antigen Presentation Pathway

Cathepsin S is essential for the degradation of the invariant chain (Ii) associated with the MHC class II complex in antigen-presenting cells (APCs). This degradation process is a critical step for the subsequent loading of antigenic peptides onto the MHC class II molecule, which is then presented on the cell surface to CD4+ T-helper cells, initiating an adaptive immune response.

Caption: MHC Class II Antigen Presentation Pathway involving Cathepsin S.

Protease-Activated Receptor 2 (PAR2) Signaling Pathway

Extracellular Cathepsin S can activate PAR2, a G-protein coupled receptor involved in inflammation and pain signaling. Unlike serine proteases that typically cleave PAR2 at one site, Cathepsin S cleaves PAR2 at a distinct site, exposing a novel tethered ligand (KVDGTS) that activates the receptor. This activation leads to downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Caption: Cathepsin S-mediated PAR2 Activation Signaling Pathway.

Experimental Protocols

General Fluorometric Assay for Cathepsin S Activity

This protocol is adapted from cell-based assay kits for measuring Cathepsin S activity using this compound.

Materials:

-

This compound substrate

-

Recombinant human Cathepsin S or cell lysate containing Cathepsin S

-

Assay Buffer (e.g., 50 mM Tris or MES, pH 6.5-7.5, containing DTT and EDTA)

-

96-well black microplate

-

Fluorometric plate reader

-

Cathepsin S specific inhibitor (e.g., Z-FL-COCHO) for control experiments

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and store at 4°C.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.

-

Dilute the this compound stock solution to the desired working concentration (e.g., 10-50 µM) in Assay Buffer immediately before use.

-

Prepare the enzyme solution (recombinant enzyme or cell lysate) in chilled Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Sample Wells: X µL of enzyme solution.

-

Inhibitor Control Wells: X µL of enzyme solution pre-incubated with a specific Cathepsin S inhibitor.

-

Blank Wells: X µL of Assay Buffer (without enzyme).

-

-

Adjust the volume in all wells to a pre-final volume (e.g., 50 µL) with Assay Buffer.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the diluted this compound substrate solution to all wells to reach the final reaction volume (e.g., 100 µL).

-

-

Measurement:

-

Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~450 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank wells from the sample and control wells.

-

The specific Cathepsin S activity is the difference between the rate in the sample wells and the inhibitor control wells.

-

Experimental Workflow

Caption: General workflow for a Cathepsin S fluorometric assay.

Conclusion

This compound is a widely used and effective fluorogenic substrate for monitoring the activity of Cathepsin S. Its cleavage mechanism is based on the well-established principle of AMC release upon enzymatic hydrolysis. Understanding the involvement of Cathepsin S in critical signaling pathways such as MHC class II antigen presentation and PAR2 activation highlights the importance of this enzyme in both physiological and pathological processes. The provided experimental protocols offer a framework for the reliable measurement of Cathepsin S activity. For highly quantitative applications, researchers should consider empirically determining the kinetic parameters of this compound cleavage by Cathepsin S and employing specific inhibitors to ensure the specificity of the measured activity in complex biological samples. This comprehensive understanding will aid researchers, scientists, and drug development professionals in their efforts to investigate the roles of Cathepsin S and develop novel therapeutic interventions.

References

- 1. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 4. researchgate.net [researchgate.net]

Technical Guide to Ac-KQKLR-AMC: A Fluorogenic Substrate for Cathepsin S

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ac-KQKLR-AMC, a fluorogenic substrate for Cathepsin S, designed for professionals in research and drug development. It covers purchasing information, detailed experimental protocols, and the cellular pathways involving Cathepsin S.

Introduction to this compound

This compound is a synthetic peptide, acetylated at the N-terminus and linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. It serves as a specific substrate for Cathepsin S, a lysosomal cysteine protease.[1][2][3][4][5] The cleavage of the peptide sequence by Cathepsin S releases the AMC group, resulting in a measurable fluorescent signal. This property makes this compound an invaluable tool for assaying Cathepsin S activity in various experimental settings.

Key Characteristics:

-

Sequence: Ac-Lys-Gln-Lys-Leu-Arg-AMC

-

Fluorophore: 7-amino-4-methylcoumarin (AMC)

-

Excitation/Emission Wavelengths: Approximately 354 nm / 442 nm or 360-380 nm / 440-460 nm.

-

Application: Measurement of Cathepsin S enzymatic activity.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of biochemicals and research reagents. The following table summarizes key purchasing information from prominent vendors. Please note that catalog numbers and pricing are subject to change and should be verified on the supplier's website.

| Supplier | Product Name | Catalog Number | CAS Number | Notes |

| MedchemExpress | This compound | HY-P5378 | 1135686-31-5 | Also available as a TFA salt (HY-P5378A). |

| Echelon Biosciences | Cathepsin S Substrate, fluorogenic | 866-80 | 1135686-31-5 | Provided as a TFA salt. |

| Cayman Chemical | Cathepsin S Cell-Based Assay Kit | This kit includes the this compound substrate. |

Experimental Protocols

This section provides a detailed methodology for a standard Cathepsin S activity assay using this compound. This protocol can be adapted for use with purified enzyme or cell lysates.

General Cathepsin S Activity Assay

Materials:

-

This compound substrate

-

Recombinant human Cathepsin S (or cell lysate containing Cathepsin S)

-

Assay Buffer: 50 mM Tris or MES, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5-7.5

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Assay Buffer: Prepare the assay buffer and adjust the pH to the optimal range for Cathepsin S activity (typically pH 6.5-7.5). Add DTT fresh just before use.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.

-

Prepare Working Solutions:

-

Dilute the Cathepsin S enzyme or cell lysate to the desired concentration in the assay buffer.

-

Dilute the this compound stock solution in the assay buffer to the final desired concentration (e.g., 10-50 µM). Prepare enough for all wells.

-

-

Assay Reaction:

-

Add the diluted Cathepsin S enzyme or cell lysate to the wells of the 96-well plate.

-

To initiate the reaction, add the diluted this compound substrate to each well.

-

The final reaction volume is typically 100-200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at time intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

The activity of Cathepsin S is proportional to the rate of increase in fluorescence.

-

Cathepsin S Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of Cathepsin S.

Materials:

-

Same as the general activity assay.

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., E-64).

Procedure:

-

Prepare Reagents: Prepare the assay buffer, enzyme, and substrate solutions as described in the general activity assay protocol.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add the Cathepsin S enzyme.

-

Add the diluted test compounds or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) for baseline activity.

-

Incubate the enzyme and inhibitors for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the this compound substrate.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence as described in the general activity assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value for active inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Cathepsin S plays a crucial role in several physiological and pathological processes. The following diagrams illustrate key pathways and workflows relevant to Cathepsin S research.

Cathepsin S-Mediated MHC Class II Antigen Presentation

Cathepsin S is essential for the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is critical for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.

Caption: Cathepsin S in MHC Class II antigen presentation.

Experimental Workflow for Cathepsin S Activity Assay

The following diagram outlines the general workflow for measuring Cathepsin S activity using a fluorogenic substrate like this compound.

Caption: General workflow for a Cathepsin S activity assay.

Cathepsin S and Protease-Activated Receptor 2 (PAR2) Signaling

Recent studies have shown that Cathepsin S can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.

Caption: Cathepsin S activation of PAR2 signaling.

Conclusion

This compound is a robust and specific tool for the quantitative analysis of Cathepsin S activity. Its use in well-defined experimental protocols, such as those outlined in this guide, can provide valuable insights into the roles of Cathepsin S in health and disease. The provided diagrams of key signaling pathways and experimental workflows serve as a foundation for designing and interpreting experiments in the fields of immunology, oncology, and neurobiology. For optimal results, it is recommended to consult the specific product data sheets from the supplier and relevant literature for any application-specific modifications to the protocols.

References

- 1. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]

Cathepsin S: A Multifaceted Cysteine Protease at the Crossroads of Immunity and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged as a critical player in a diverse array of physiological and pathological processes. Distinguished by its stability and activity at neutral pH, Cathepsin S exerts its influence both within the endo-lysosomal compartment and in the extracellular milieu. This technical guide provides a comprehensive overview of the function of Cathepsin S, with a particular focus on its interaction with the fluorogenic substrate Ac-KQKLR-AMC. We delve into its pivotal role in MHC class II-mediated antigen presentation, its capacity to modulate cellular signaling through protease-activated receptor 2 (PAR2), and its contribution to extracellular matrix remodeling. This document further presents detailed experimental protocols for assessing Cathepsin S activity, summarizes key quantitative data regarding its kinetics and inhibition, and provides visual representations of its associated signaling pathways to facilitate a deeper understanding of its complex biology and to support its consideration as a therapeutic target.

Introduction to Cathepsin S

Cathepsin S is a member of the papain family of cysteine proteases, encoded by the CTSS gene in humans.[1] While ubiquitously expressed, it is found in high concentrations in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[2][3] A key feature that distinguishes Cathepsin S from many other cathepsins is its ability to retain enzymatic activity over a broad pH range, including neutral pH.[4] This allows it to function not only in the acidic environment of lysosomes but also in the extracellular space, significantly expanding its biological reach and implications in disease.

Core Functions of Cathepsin S

The functional repertoire of Cathepsin S is extensive, impacting key areas of immunology and tissue homeostasis.

MHC Class II Antigen Presentation

Cathepsin S plays an indispensable role in the adaptive immune response through its function in the major histocompatibility complex (MHC) class II antigen presentation pathway.[5] Within the endo-lysosomal compartments of APCs, Cathepsin S is responsible for the final proteolytic degradation of the invariant chain (Ii, CD74), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules. The cleavage of the invariant chain by Cathepsin S generates a small fragment known as the class II-associated invariant chain peptide (CLIP). The subsequent removal of CLIP, facilitated by HLA-DM, allows for the loading of antigenic peptides derived from extracellular pathogens into the MHC class II groove. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.

References

- 1. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist | PLOS One [journals.plos.org]

- 2. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel approach for reliable detection of cathepsin S activities in mouse antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurology.com [jneurology.com]

Ac-KQKLR-AMC: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic peptide substrate Ac-KQKLR-AMC, its primary applications in basic research, detailed experimental protocols, and its role in significant biological pathways.

Introduction to this compound

This compound is a synthetic peptide substrate used for the sensitive detection of protease activity. The molecule consists of a five-amino-acid peptide sequence (Lys-Gln-Lys-Leu-Arg) that is acetylated (Ac) at the N-terminus and conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus.

The core principle of its application lies in fluorescence quenching. In its intact form, the AMC fluorophore is non-fluorescent. Upon enzymatic cleavage of the peptide bond C-terminal to the Arginine residue, free AMC is released. This liberation from the peptide results in a significant increase in fluorescence, which can be monitored in real-time to quantify enzyme activity. The optimal excitation and emission wavelengths for free AMC are approximately 354-380 nm and 440-460 nm, respectively.[1][2][3]

Primary Enzyme Target: Cathepsin S

This compound is recognized as a substrate for Cathepsin S (CTSS) , a lysosomal cysteine protease belonging to the papain superfamily.[1][3] Cathepsin S is highly expressed in antigen-presenting cells (APCs), such as B-cells, macrophages, and dendritic cells. Unlike many other cathepsins that are active only in the acidic environment of lysosomes, Cathepsin S retains its activity at a neutral pH, allowing it to function both intracellularly and extracellularly.

The primary research applications of this compound are centered on measuring the enzymatic activity of Cathepsin S. This is fundamental for:

-

Enzyme Kinetics: Characterizing the catalytic efficiency of Cathepsin S.

-

Inhibitor Screening: Identifying and characterizing novel inhibitors of Cathepsin S for therapeutic development.

-

Cell-Based Assays: Measuring Cathepsin S activity in cell lysates or purified fractions.

Core Biological Pathway: MHC Class II Antigen Presentation

Cathepsin S plays a critical and indispensable role in the adaptive immune system, specifically in the major histocompatibility complex (MHC) class II antigen presentation pathway. This pathway allows professional antigen-presenting cells to display fragments of extracellular antigens to CD4+ T-helper cells, initiating an immune response.

The key function of Cathepsin S is the final proteolytic degradation of the invariant chain (Ii) chaperone. The invariant chain binds to newly synthesized MHC class II molecules in the endoplasmic reticulum, preventing premature peptide binding. As this complex traffics through the endolysosomal pathway, the invariant chain is progressively degraded by various proteases. Cathepsin S performs the final, crucial cleavage, removing a small fragment known as CLIP (class II-associated invariant chain peptide) from the peptide-binding groove of the MHC class II molecule. This allows antigenic peptides, generated from digested extracellular pathogens, to bind to the groove. The stable peptide-MHC II complex is then transported to the cell surface for presentation. Inhibition of Cathepsin S leads to the accumulation of CLIP-bound MHC class II molecules, thereby impairing antigen presentation and subsequent T-cell activation.

Quantitative Data

While this compound is a recognized substrate for Cathepsin S, specific kinetic constants (Km, kcat) are not widely reported in peer-reviewed literature. For comparative purposes, the following tables summarize kinetic data for other common fluorogenic substrates and IC₅₀ values for well-characterized Cathepsin S inhibitors.

Table 1: Comparative Kinetic Constants for Cathepsin S Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Bz-FVR-AMC | - | - | 1,070,000 | |

| Z-VVR-AFC | - | - | - | |

| Z-FR-AMC | Data not available | Data not available | Data not available | |

| Z-Nle-Lys-Arg-AMC | Low activity | Low activity | Low activity |

Note: The table provides data for substrates used in commercially available kits or research. Z-VVR-AFC is a common substrate, though specific kinetic constants are proprietary to kit manufacturers. Z-FR-AMC and Z-Nle-Lys-Arg-AMC show low specificity for Cathepsin S compared to other cathepsins.

Table 2: IC₅₀ Values of Common Cathepsin S Inhibitors

| Inhibitor | IC₅₀ Value (nM) | Substrate Used | Source |

| LHVS | ~5 | Not Specified | |

| LHVS | 3 (Final Conc.) | Metabolic Labeling | |

| E-64 | Control Inhibitor | Fluorogenic Substrate 1 | |

| RO5444101 | 0.2 (human) | Not Specified | |

| Compound 6 | 7.7 (human) | Not Specified |

Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition). The values presented are for comparative reference.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure Cathepsin S activity and screen for inhibitors. Optimization is recommended for specific experimental conditions.

Cathepsin S Activity Assay

This protocol is adapted from established methods for measuring Cathepsin S activity in tissue homogenates or with purified enzyme.

Materials:

-

Recombinant Human Cathepsin S

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 4 mM DTT

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare Assay Buffer and warm to 37°C.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM).

-

Dilute purified Cathepsin S in ice-cold Assay Buffer to a 2X working concentration.

-

-

Assay Plate Setup:

-

Add 50 µL of 2X Cathepsin S solution to the appropriate wells ("Enzyme" and "Inhibitor" controls).

-

Add 50 µL of Assay Buffer to "Blank" wells (no enzyme).

-

-

Initiate Reaction:

-

Add 50 µL of 2X this compound substrate solution to all wells. The final volume should be 100 µL and the final substrate concentration 50 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

For kinetic assays, read the plate every 1-2 minutes over the incubation period.

-

Inhibitor Screening Protocol

This protocol is designed to determine the IC₅₀ of a test compound.

Procedure:

-

Prepare Inhibitor Dilutions:

-

Prepare a serial dilution of the test inhibitor in Assay Buffer at a 4X final concentration. Include a "No Inhibitor" control containing only the buffer/solvent.

-

-

Assay Plate Setup:

-

Add 25 µL of the 4X inhibitor dilutions to the appropriate wells.

-

Add 50 µL of 2X Cathepsin S solution to all wells.

-

Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature to allow for binding.

-

-

Initiate Reaction:

-

Add 25 µL of a 4X working solution of this compound to all wells.

-

-

Incubation and Measurement:

-

Follow steps 4 and 5 from the activity assay protocol.

-

-

Data Analysis:

-

Subtract the fluorescence of the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

-

Plot percent inhibition versus inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

References

A Technical Guide to Ac-KQKLR-AMC: A Fluorogenic Substrate for Cathepsin S

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the biochemical tool Ac-KQKLR-AMC, a fluorogenic substrate pivotal for the study of Cathepsin S. This document outlines its chemical properties, detailed experimental protocols for its use, and explores the key signaling pathways influenced by its target enzyme.

Core Compound Data

This compound, chemically known as Acetyl-Lys-Gln-Lys-Leu-Arg-7-amino-4-methylcoumarin, is a synthetic peptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This substrate is specifically designed to be cleaved by the cysteine protease Cathepsin S. Upon enzymatic cleavage, the highly fluorescent AMC moiety is released, providing a direct and sensitive measure of enzyme activity.

| Property | Value | Notes |

| Full Name | Acetyl-Lys-Gln-Lys-Leu-Arg-7-amino-4-methylcoumarin | |

| Abbreviation | This compound | |

| CAS Number | 1135686-31-5 | For the free peptide |

| Molecular Weight | 870.04 g/mol | For the free peptide |

| CAS Number (TFA Salt) | 2237216-84-9 | For the trifluoroacetate salt form |

| Molecular Weight (TFA Salt) | 1213.11 g/mol | For the trifluoroacetate salt form |

| Appearance | Solid | |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | |

| Excitation Wavelength | ~354 nm | |

| Emission Wavelength | ~442 nm |

Mechanism of Action

The fundamental principle behind the use of this compound lies in the fluorogenic nature of the AMC group. When conjugated to the peptide sequence, the fluorescence of AMC is quenched. Cathepsin S recognizes and cleaves the peptide backbone, liberating the free AMC molecule. This unquenched fluorophore emits a strong fluorescent signal upon excitation, which can be quantified to determine the rate of the enzymatic reaction. This direct relationship between fluorescence and enzyme activity allows for sensitive and continuous monitoring of Cathepsin S function.

Experimental Protocols

Cathepsin S Activity Assay using this compound

This protocol provides a general framework for measuring Cathepsin S activity in various samples, such as cell lysates or purified enzyme preparations.

Materials:

-

This compound substrate

-

Cathepsin S enzyme (purified or in cell lysate)

-

Assay Buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (typically in the low micromolar range).

-

Prepare the Cathepsin S enzyme sample by diluting it in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add 50 µL of the diluted this compound substrate solution.

-

Include appropriate controls, such as a no-enzyme control (substrate in assay buffer only) to measure background fluorescence and a positive control with a known amount of active Cathepsin S.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well.

-

Mix the contents of the wells gently by pipetting up and down.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~354 nm) and emission (~442 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time in a kinetic mode. Record data points at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear rate of substrate cleavage.

-

-

Data Analysis:

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the no-enzyme control from the rates of the experimental samples to correct for background fluorescence.

-

The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of free AMC.

-

Signaling Pathways Involving Cathepsin S

Cathepsin S plays a crucial role in several key biological processes. Its activity, which can be precisely measured using this compound, is integral to the following signaling pathways:

MHC Class II Antigen Presentation

Cathepsin S is essential for the processing of the invariant chain (Ii) associated with Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs)[1][2][3]. This process is critical for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T cells to initiate an adaptive immune response.

Caption: MHC Class II Antigen Presentation Pathway.

Protease-Activated Receptor 2 (PAR2) Signaling

Cathepsin S can also act extracellularly, where it has been shown to cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling[4][5]. This activation occurs at a distinct site from other proteases, leading to biased agonism and unique downstream signaling events.

Caption: Cathepsin S-mediated PAR2 Signaling.

KEAP1-NRF2 Signaling Pathway

Recent studies have implicated Cathepsin S in the regulation of cellular sensitivity to ferroptosis, a form of programmed cell death, through the KEAP1-NRF2 signaling pathway. Cathepsin S can promote the autophagy-lysosomal degradation of KEAP1, which leads to the activation of NRF2, a key transcription factor in the antioxidant response.

References

An In-depth Technical Guide to the Safe Handling and Application of Ac-KQKLR-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the fluorogenic peptide substrate Ac-KQKLR-AMC, tailored for professionals in research and drug development. Below you will find detailed data on its physicochemical properties, safety protocols, experimental applications, and its role in relevant biological pathways.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C41H66N12O9 | [1] |

| Molecular Weight | 871.04 g/mol | [1] |

| CAS Number | 1135686-31-5 | [1][2] |

| Appearance | Solid powder | [3] |

| Purity | >98% (typically) | |

| Solubility | Soluble in DMSO | Vendor Data Sheets |

| Excitation Wavelength | 354 nm | Product Information |

| Emission Wavelength | 442 nm | Product Information |

Table 2: Safety and Handling Precautions

| Precaution Category | Guideline | Reference |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses, gloves, and lab coat. | |

| Inhalation | Avoid inhaling dust. Use in a well-ventilated area. If inhaled, move to fresh air. | |

| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with soap and water. | |

| Eye Contact | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. | |

| Ingestion | Do not ingest. If swallowed, wash out mouth with water if the person is conscious. | |

| Storage | Store at -20°C for long-term stability. Shipped at room temperature. | Product Information |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Experimental Protocols

This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of Cathepsin S.

Cathepsin S Activity Assay Protocol

This protocol is adapted from a commercially available cell-based assay kit.

Materials:

-

This compound substrate

-

Assay Buffer (e.g., Tris-based buffer, pH 7.4)

-

Cell lysate or purified Cathepsin S

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to the desired working concentration in Assay Buffer. Protect from light.

-

-

Assay Reaction:

-

Add 50 µL of the cell lysate or purified enzyme solution to each well of the 96-well plate.

-

Include appropriate controls (e.g., buffer only, inhibitor control).

-

Initiate the reaction by adding 50 µL of the diluted this compound working solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 354 nm and an emission wavelength of 442 nm using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (buffer only) from all readings.

-

The fluorescence intensity is proportional to the Cathepsin S activity.

-

Biological Pathways and Mechanisms

Cathepsin S is a lysosomal cysteine protease with diverse physiological and pathological roles. This compound serves as a tool to study its activity in various contexts.

MHC Class II Antigen Presentation

Cathepsin S plays a critical role in the adaptive immune response by facilitating the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs).

Caption: Cathepsin S in MHC Class II Antigen Presentation.

Protease-Activated Receptor (PAR) Signaling

Extracellular Cathepsin S can cleave and activate Protease-Activated Receptors (PARs), specifically PAR2 and PAR4, which are implicated in inflammation, pain, and itch.

Caption: Cathepsin S-mediated Activation of PAR2.

Experimental Workflow for Cathepsin S Inhibition Assay

The following diagram illustrates a typical workflow for screening potential inhibitors of Cathepsin S using this compound.

Caption: Workflow for Cathepsin S Inhibition Assay.

References

Methodological & Application

Application Notes and Protocols for Cathepsin S Activity Assay Using Ac-KQKLR-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes.[1][2] It is primarily expressed in antigen-presenting cells (APCs) where it is essential for the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step in antigen presentation to CD4+ T cells.[3][4][5] Beyond its role in the immune system, Cathepsin S is also involved in nociception (pain and itch) through the activation of protease-activated receptors (PARs), and contributes to extracellular matrix remodeling. Given its involvement in autoimmune diseases, cancer, and pain, Cathepsin S is a significant target for drug discovery.

This document provides a detailed protocol for measuring the enzymatic activity of Cathepsin S using the specific fluorogenic substrate, Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (Ac-KQKLR-AMC). This assay is a sensitive and reliable method for screening potential Cathepsin S inhibitors and for studying its enzymatic kinetics.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the peptide substrate by Cathepsin S. The substrate consists of a peptide sequence specifically recognized by Cathepsin S, conjugated to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by active Cathepsin S, free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorescence plate reader at an excitation wavelength of 354 nm and an emission wavelength of 442 nm. The rate of the increase in fluorescence is directly proportional to the Cathepsin S activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Recombinant Human Cathepsin S | Varies | Varies | -80°C |

| This compound | MedChemExpress | HY-P5378 | -20°C (protect from light) |

| Cathepsin S Assay Buffer | - | - | 4°C |

| Dithiothreitol (DTT) | Varies | Varies | -20°C |

| EDTA | Varies | Varies | Room Temperature |

| Triton X-100 | Varies | Varies | Room Temperature |

| E-64 (Cysteine Protease Inhibitor) | Varies | Varies | -20°C |

| 96-well black, flat-bottom plates | Varies | Varies | Room Temperature |

| Fluorescence microplate reader | - | - | - |

Cathepsin S Assay Buffer (50 mM Sodium Phosphate, pH 6.5, 5 mM EDTA, 0.01% Triton X-100):

-

To prepare 100 mL of buffer, dissolve the appropriate amounts of sodium phosphate (to achieve 50 mM and pH 6.5), 186.1 mg of EDTA, and add 100 µL of 10% Triton X-100 solution in deionized water. Adjust the final volume to 100 mL.

Complete Assay Buffer:

-

On the day of the experiment, add DTT to the Cathepsin S Assay Buffer to a final concentration of 5 mM.

Experimental Protocols

Part 1: Recombinant Cathepsin S Activity Assay

This protocol is designed for measuring the activity of purified recombinant Cathepsin S.

1. Reagent Preparation:

-

Cathepsin S Enzyme Solution: Thaw the recombinant Cathepsin S on ice. Dilute the enzyme to the desired concentration (e.g., 10 nM) in Complete Assay Buffer. Keep on ice.

-

Substrate Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution to 100 µM in Complete Assay Buffer.

-

Inhibitor Solution (Optional): Prepare a stock solution of a known Cathepsin S inhibitor (e.g., E-64 at 1 mM in DMSO) for use as a negative control.

2. Assay Procedure:

-

Add 50 µL of Complete Assay Buffer to each well of a 96-well black plate.

-

Add 20 µL of the diluted Cathepsin S enzyme solution to each well.

-

For inhibitor-containing wells, add 10 µL of the inhibitor solution. For control wells, add 10 µL of the corresponding vehicle (e.g., DMSO).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the 100 µM this compound substrate solution to each well. The final substrate concentration will be 20 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 354 nm, Emission: 442 nm) every minute for 30-60 minutes.

Part 2: Cathepsin S Activity Assay in Cell Lysates

This protocol is for measuring endogenous Cathepsin S activity in cell lysates.

1. Cell Lysis:

-

Harvest 1-5 million cells and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of chilled Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure:

-

Add 50-100 µg of total protein from the cell lysate to each well of a 96-well black plate. Adjust the volume to 70 µL with Complete Assay Buffer.

-

For inhibitor controls, add 10 µL of a Cathepsin S inhibitor. For other wells, add 10 µL of vehicle.

-

Incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 20 µL of 100 µM this compound substrate solution.

-

Monitor the fluorescence kinetically as described in Part 1, step 7.

Data Presentation

Table 1: Kinetic Parameters of Cathepsin S with this compound

| Parameter | Value |

| Michaelis-Menten Constant (Km) | 1-10 µM |

| Maximum Velocity (Vmax) | Varies with enzyme concentration |

| Optimal pH | 5.5 - 7.5 |

Note: The exact kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Inhibition of Cathepsin S Activity by a Potent Inhibitor

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 15 |

| 1 | 45 |

| 10 | 85 |

| 100 | 98 |

| 1000 | 100 |

IC50 Value: ~1.5 nM

This table presents example data for a potent and selective Cathepsin S inhibitor, demonstrating the utility of the this compound assay in drug screening. For instance, the inhibitor RO5444101 has an IC50 of 7.7 nM for human Cathepsin S.

Data Analysis

-

Blank Subtraction: Subtract the background fluorescence (from wells containing only buffer and substrate) from all readings.

-

Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V0) by plotting the fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (RFU/min).

-

Calculate Percent Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

Cathepsin S Assay Experimental Workflow

Caption: Workflow for the this compound Cathepsin S activity assay.

Cathepsin S Signaling in Antigen Presentation

Caption: Role of Cathepsin S in MHC Class II antigen presentation.

References

- 1. Cathepsin S - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

Application Notes and Protocols for Ac-KQKLR-AMC in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-KQKLR-AMC is a highly sensitive and specific fluorogenic substrate for Cathepsin S, a lysosomal cysteine protease.[1] Cathepsin S plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules, a key step in antigen presentation to CD4+ T cells.[1] Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases, cancers, and neuroinflammatory disorders, making it a significant target for drug discovery and development.

This document provides detailed protocols for the in vitro use of this compound to measure Cathepsin S activity, determine enzyme kinetics, and screen for potential inhibitors.

Biochemical Properties

This compound is a pentapeptide, Acetyl-Lys-Gln-Lys-Leu-Arg, conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and AMC by Cathepsin S, the free AMC fluorophore is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to quantify enzyme activity.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in Cathepsin S assays.

Table 1: Spectroscopic Properties

| Parameter | Value |

| Excitation Wavelength | 354 - 380 nm |

| Emission Wavelength | 442 - 460 nm |

Table 2: Recommended Assay Conditions

| Parameter | Recommended Value/Range | Notes |

| Enzyme | Recombinant Human Cathepsin S | |

| Substrate Concentration | 10 - 100 µM | A final concentration of 50 µM is commonly used for standard activity assays.[2] |

| Assay Buffer | 50 mM Sodium Acetate, pH 5.5, containing 1-5 mM DTT and 1 mM EDTA | The optimal pH for Cathepsin S activity is acidic. DTT is required to maintain the active site cysteine in a reduced state. |

| Temperature | 37°C | |

| Incubation Time | 30 - 60 minutes | For kinetic assays, readings should be taken at regular intervals. |

Table 3: Kinetic and Inhibition Constants (To be Determined Empirically)

| Parameter | Typical Value Range | Notes |

| Michaelis-Menten Constant (Km) | To be determined | See Protocol 3 for determination. |

| Maximum Velocity (Vmax) | To be determined | See Protocol 3 for determination. |

| IC50 (for a specific inhibitor) | To be determined | See Protocol 4 for determination. |

Experimental Protocols

Protocol 1: Standard Cathepsin S Activity Assay

This protocol describes a standard endpoint assay to measure Cathepsin S activity.

Materials:

-

This compound

-

Recombinant Human Cathepsin S

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA

-

DMSO (for dissolving the substrate)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM).

-

Enzyme Working Solution: Dilute the Recombinant Human Cathepsin S in Assay Buffer to the desired concentration.

-

-

Assay Setup:

-

Add 50 µL of the Enzyme Working Solution to the wells of the 96-well plate.

-

Include a "no enzyme" control with 50 µL of Assay Buffer.

-

Include a "substrate only" control with 50 µL of Assay Buffer.

-

-

Initiate the Reaction: Add 50 µL of the 100 µM Substrate Working Solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Subtract the fluorescence of the "no enzyme" and "substrate only" controls from the experimental values. The fluorescence intensity is proportional to the Cathepsin S activity.

Protocol 2: Kinetic Assay for Cathepsin S Activity

This protocol allows for the continuous monitoring of Cathepsin S activity.

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare Solutions: Prepare the Substrate and Enzyme Working Solutions as described in Protocol 1.

-

Assay Setup:

-

Add 50 µL of the Enzyme Working Solution to the wells of the 96-well plate.

-

Include a "no enzyme" control.

-

-

Initiate the Reaction and Measurement:

-

Place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Program the reader to inject 50 µL of the 100 µM Substrate Working Solution into each well.

-

Immediately begin kinetic reading of fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion is proportional to the enzyme activity.

-

Protocol 3: Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of Cathepsin S for this compound.[3]

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare a Range of Substrate Concentrations: Prepare serial dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50, 100 µM).

-

Assay Setup:

-

Add a fixed amount of Recombinant Human Cathepsin S to each well.

-

Add the different concentrations of the substrate to the corresponding wells.

-

-

Kinetic Measurement: Perform a kinetic assay as described in Protocol 2 for each substrate concentration.

-

Data Analysis:

-

Determine the initial velocity (V₀) for each substrate concentration from the slope of the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[3]

-

Protocol 4: Inhibitor Screening Assay

This protocol can be used to screen for potential inhibitors of Cathepsin S.

Materials:

-

Same as Protocol 1.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Known Cathepsin S inhibitor (e.g., E-64) as a positive control.

Procedure:

-

Prepare Solutions:

-

Prepare the Substrate and Enzyme Working Solutions as described in Protocol 1.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor.

-

-

Pre-incubation:

-

Add the Enzyme Working Solution to the wells of the 96-well plate.

-

Add the test compounds or control inhibitor to the respective wells.

-

Include a "no inhibitor" control (with enzyme and solvent only).

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiate the Reaction: Add the Substrate Working Solution to all wells.

-

Incubation and Measurement: Incubate the plate and measure the fluorescence as described in Protocol 1 or 2.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Visualizations

Caption: MHC Class II Antigen Presentation Pathway involving Cathepsin S.

Caption: General workflow for a Cathepsin S activity assay.

References

- 1. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]

- 2. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Cathepsin S Activity Assay Using Ac-KQKLR-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells like macrophages, dendritic cells, and B cells. It plays a crucial role in the processing and presentation of MHC class II antigens, making it a key player in immune responses. Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases, certain cancers, and atherosclerosis, rendering it an attractive therapeutic target for drug discovery.

Ac-KQKLR-AMC is a fluorogenic substrate specifically designed for measuring the enzymatic activity of Cathepsin S.[1][2][3] The substrate consists of a peptide sequence (KQKLR) recognized by Cathepsin S, an N-terminal acetyl group (Ac), and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by active Cathepsin S, free AMC is released, resulting in a quantifiable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence intensity allows for a sensitive and continuous assay. The fluorescence of liberated AMC is measured at an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[1][2]

These application notes provide a detailed protocol for utilizing this compound to measure Cathepsin S activity in a cell-based assay format, suitable for screening potential inhibitors and studying enzyme function in a cellular context.

Principle of the Assay

The assay quantifies Cathepsin S activity by monitoring the increase in fluorescence resulting from the cleavage of the this compound substrate. The rate of fluorescence increase is directly proportional to the amount of active Cathepsin S present in the sample.

Figure 1. Assay Principle. Active Cathepsin S cleaves the non-fluorescent substrate this compound, releasing the fluorescent AMC molecule.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | MedChemExpress | HY-P5378 |

| 7-Amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich | A9891 |

| Cathepsin S Inhibitor (e.g., Z-FL-COCHO) | Cayman Chemical | 10007 |